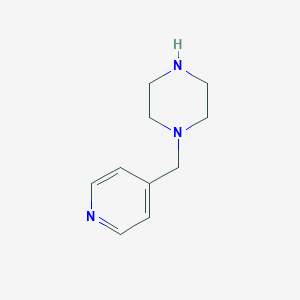

1-(Pyridin-4-ylmethyl)piperazine

Description

Propriétés

IUPAC Name |

1-(pyridin-4-ylmethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-3-11-4-2-10(1)9-13-7-5-12-6-8-13/h1-4,12H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYLSJPLCLKCMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355605 | |

| Record name | 1-(pyridin-4-ylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62089-74-1 | |

| Record name | 1-(pyridin-4-ylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(pyridin-4-yl)methyl]piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Pyridin 4 Ylmethyl Piperazine and Analogues

Primary Synthetic Pathways to 1-(Pyridin-4-ylmethyl)piperazine

The most common and direct methods for the synthesis of this compound involve the formation of the C-N bond between the pyridine-4-ylmethyl group and the piperazine (B1678402) nitrogen. These methods include reductive amination, direct alkylation, and multi-component reactions.

Reductive Amination Strategies

Reductive amination is a widely employed and efficient method for the synthesis of amines. harvard.eduresearchgate.net This process involves the reaction of a carbonyl compound, in this case, pyridine-4-carboxaldehyde, with piperazine to form an intermediate iminium ion, which is then reduced in situ to the desired amine.

A typical procedure involves the condensation of pyridine-4-carboxaldehyde with a large excess of piperazine to favor mono-substitution. The reaction is often carried out in the presence of a mild reducing agent that selectively reduces the iminium ion without affecting the aldehyde. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a commonly used reagent for this purpose due to its high selectivity and tolerance of various functional groups. harvard.edunih.gov The reaction is typically performed in a suitable solvent such as 1,2-dichloroethane (B1671644) or acetonitrile (B52724) at room temperature.

Table 1: Reductive Amination for the Synthesis of this compound and Analogues

| Aldehyde/Ketone | Amine | Reducing Agent | Solvent | Product | Yield (%) | Reference |

| Pyridine-4-carboxaldehyde | Piperazine | NaBH(OAc)₃ | 1,2-Dichloroethane | This compound | High | nih.gov |

| N-methyl-4-piperidone | 2,2,2-trifluoro-N-(2-(piperazin-1-yl)ethyl)acetamide | NaBH(OAc)₃ | Not Specified | N-(2-(4-(1-methylpiperidin-4-yl)piperazin-1-yl)ethyl)-2,2,2-trifluoroacetamide | Good | nih.gov |

| Various Aldehydes | Various Amines | Zirconium borohydride (B1222165)–piperazine complex | Not Specified | N-Alkylated Amines | 84-95 | researchgate.netsci-hub.se |

Alkylation Approaches for Piperazine N-Substitution

Direct N-alkylation of piperazine with a suitable pyridine-4-ylmethyl halide, such as 4-(chloromethyl)pyridine (B78701) or 4-(bromomethyl)pyridine, is another straightforward approach. To control the formation of the mono-substituted product and minimize the formation of the di-substituted by-product, a large excess of piperazine is typically used. researchgate.net Alternatively, a mono-protected piperazine derivative, such as N-Boc-piperazine, can be used to ensure single substitution at the unprotected nitrogen. researchgate.net The protecting group can then be removed in a subsequent step.

The reaction is generally carried out in the presence of a base, such as potassium carbonate or triethylamine, to neutralize the hydrogen halide formed during the reaction. Common solvents for this transformation include acetonitrile, dimethylformamide (DMF), and ethanol.

Table 2: N-Alkylation of Piperazine

| Alkylating Agent | Piperazine Derivative | Base | Solvent | Product | Yield (%) | Reference |

| 4-(Chloromethyl)pyridine | Piperazine (excess) | K₂CO₃ | Acetonitrile | This compound | Good | nih.gov |

| Alkyl Iodide | Piperazine (excess) | None | Ethanol | 1-Alkylpiperazine | >60 | researchgate.net |

| 3-iodo-4-methylbenzoyl chloride | N-methyl-piperazine | Not Specified | Not Specified | 1-(3-iodo-4-methylbenzoyl)-4-methylpiperazine | Not Specified | mdpi.com |

Multi-Component Reaction Sequences

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single step. nih.gov While specific MCRs for the direct synthesis of this compound are less common, related piperazine derivatives can be synthesized using this strategy. For instance, the split-Ugi reaction, a modified four-component protocol, has been utilized to generate diverse 1,4-disubstituted piperazine-based compounds. nih.gov

Another approach involves the ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO). This method can be utilized in one-pot, multi-component syntheses to produce a variety of piperazine derivatives. rsc.orgresearchgate.net For example, a one-pot, four-component reaction using an azaarene halide, DABCO, an activated aryl halide, and Na₂S has been developed for the synthesis of substituted piperazines. rsc.org

Advanced Synthetic Protocols for Structurally Diverse Derivatives

The development of more sophisticated synthetic methods allows for the creation of structurally diverse and complex analogues of this compound, including those with specific regiochemistry and stereochemistry.

Regioselective Synthesis Techniques

Controlling the regioselectivity of reactions is crucial when synthesizing substituted piperazine analogues. For instance, in the synthesis of N-arylpiperazines, methods like the Buchwald-Hartwig coupling and the Ullmann-Goldberg reaction provide regioselective N-arylation. mdpi.com

The regioselective synthesis of pyridin-2-ones bearing quaternary centers has also been reported, which can serve as precursors to complex piperidine (B6355638) and piperazine structures. nih.gov Furthermore, radical cyclizations of unsaturated diacyl and allyl-acyl piperazine compounds have been shown to occur regioselectively, providing another avenue for the synthesis of novel piperazine-containing dihydrofurans. nih.gov

A simplified one-pot-one-step procedure for preparing a wide variety of monosubstituted piperazine derivatives has been developed, which relies on the reaction of an in-situ formed piperazine-1-ium cation with various reagents. nih.gov This method avoids the need for protecting groups and offers high yields and purity.

Enantioselective Synthesis of Chiral this compound Analogues

The synthesis of enantiomerically pure chiral piperazine analogues is of great importance, as the biological activity of stereoisomers can differ significantly. Several strategies have been developed for the enantioselective synthesis of chiral piperazines.

One approach involves the use of chiral auxiliaries. For example, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been achieved using (R)-(–)-phenylglycinol as a chiral auxiliary. nih.gov Another powerful method is asymmetric catalysis. Palladium-catalyzed asymmetric allylic alkylation of differentially N-protected piperazin-2-ones has been used to synthesize highly enantioenriched tertiary piperazin-2-ones, which can be subsequently reduced to the corresponding chiral piperazines. nih.govnih.govthieme-connect.com

Furthermore, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a route to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. rsc.org These intermediates can then be converted to chiral piperazines. The development of novel chiral tridentate Schiff base ligands has also enabled the copper(II)-catalyzed enantioselective Henry reaction to produce chiral nitroaldol products, which can be further elaborated into chiral piperazine derivatives. researchgate.net

Scalable and Industrially Relevant Synthetic Processes

The industrial production of this compound and its analogues relies on synthetic routes that are cost-effective, high-yielding, and readily scalable. Key strategies often involve the coupling of a pyridine-containing electrophile with a piperazine nucleophile or reductive amination procedures.

A prevalent scalable method is the direct N-alkylation of piperazine with 4-(chloromethyl)pyridine or a similar reactive pyridine (B92270) derivative. This nucleophilic substitution reaction is typically performed in the presence of a base to neutralize the hydrogen halide byproduct. Solvents such as acetonitrile, dimethylformamide (DMF), or even water can be employed. To maximize the yield of the desired mono-substituted product and minimize the formation of the bis-substituted byproduct, an excess of piperazine is often used. A patent for a related compound, 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, describes a reaction between 4-(chloromethyl)benzoic acid and N-methylpiperazine, achieving yields of over 95%. google.com This highlights the efficiency of this alkylation strategy for large-scale manufacturing.

Another industrially viable approach is reductive amination. This one-pot reaction involves the condensation of 4-pyridinecarboxaldehyde (B46228) with piperazine to form an intermediate iminium ion, which is then reduced in situ to the desired amine. Common reducing agents for large-scale operations include catalytic hydrogenation (e.g., using palladium on carbon, Pd/C, or Raney Nickel) due to its efficiency, relatively low cost, and the generation of minimal waste. researchgate.netasianpubs.org Alternative reducing agents like sodium borohydride or sodium triacetoxyborohydride are also effective but may present challenges in terms of cost and safety on an industrial scale. google.com The choice of catalyst, solvent, and reaction conditions is critical for optimizing yield and purity.

The table below summarizes key parameters for these scalable synthetic routes.

| Method | Starting Materials | Reagents/Catalysts | Solvent | Typical Yield | Key Advantages |

| Nucleophilic Substitution | 4-(Chloromethyl)pyridine, Piperazine | Base (e.g., K₂CO₃, NaHCO₃) | Acetonitrile, DMF, Water | >95% google.com | High yield, simple procedure. google.com |

| Reductive Amination | 4-Pyridinecarboxaldehyde, Piperazine | H₂/Pd/C, Raney-Ni | Methanol, Ethanol | 65-85% | One-pot reaction, minimal waste with catalytic hydrogenation. |

Strategies for Chemical Modification and Functionalization of this compound

The this compound scaffold is a versatile building block in medicinal chemistry, largely due to the distinct reactivity of its two key components: the piperazine ring and the pyridine ring. chemimpex.com This allows for selective modifications to fine-tune the molecule's physicochemical properties and biological activity.

Derivatization at the Piperazine Nitrogen Atoms

The piperazine moiety of this compound contains a secondary amine (N-4) that is a prime site for chemical modification. This nitrogen atom is a potent nucleophile, readily undergoing a variety of chemical transformations.

N-Acylation and N-Sulfonylation: The secondary amine can be acylated with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. A notable example is the synthesis of N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides, which have been investigated as inhibitors of Leishmania enzymes. nih.gov

N-Alkylation and N-Arylation: Alkylation with alkyl halides or reductive amination with aldehydes or ketones introduces alkyl groups at the N-4 position. N-arylation can be achieved through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This approach was used to synthesize 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential serotonin (B10506) reuptake inhibitors. nih.gov

The table below provides examples of derivatization reactions at the piperazine nitrogen.

| Reaction Type | Reagent Class | Functional Group Introduced | Example Application |

| Acylation | Isocyanates, Acyl Chlorides | Carboxamide | Synthesis of Leishmania enzyme inhibitors. nih.gov |

| Arylation | Aryl Halides (with catalyst) | Phenyl Group | Development of potential SSRIs. nih.gov |

| Alkylation | Propargyl Bromide | Propargyl Group | Synthesis of triazole-containing hybrid molecules via click chemistry. nih.gov |

Functionalization of the Pyridine Ring

The pyridine ring is generally less reactive towards electrophiles than the piperazine nitrogen. However, its functionalization is a key strategy for modulating the electronic properties and biological interactions of the molecule. digitellinc.com

Electrophilic and Nucleophilic Aromatic Substitution: While the pyridine ring is electron-deficient and generally resistant to electrophilic substitution, these reactions can occur under harsh conditions. More commonly, the pyridine ring can undergo nucleophilic substitution reactions, particularly if an activating group is present.

C-H Functionalization: Modern synthetic methods have enabled the direct functionalization of C-H bonds in pyridine rings with high regioselectivity. rsc.org For the 4-substituted pyridine moiety in this compound, functionalization would target the C-2, C-3, C-5, or C-6 positions. Strategies utilizing photoinduced charge transfer with 1,4-dihydropyridines can introduce alkyl, acyl, and carbamoyl (B1232498) radicals at the C-4 position of pyridinium (B92312) salts under mild, metal-free conditions, a strategy adaptable for modifying the pyridine core before its attachment to the piperazine. nih.gov Another approach involves using a specialized urea-based reagent that facilitates C-4 alkylation and arylation with a broad range of nucleophiles. rsc.org

Synthesis of Hybrid Molecules and Conjugates Incorporating the this compound Moiety

The this compound moiety is a valuable pharmacophore that is frequently incorporated into more complex hybrid molecules and conjugates to target specific biological pathways. chemimpex.com

A common strategy involves using the reactive secondary amine of the piperazine for coupling reactions. For instance, "click chemistry" has been employed to synthesize hybrid molecules. In one study, the piperazine nitrogen was first alkylated with propargyl bromide. The resulting terminal alkyne was then reacted with various organic azides via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to create a library of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles, which were evaluated for anticancer activity. nih.gov

Another approach involves multi-step syntheses to build complex structures around the core moiety. This is exemplified by the development of GPR119 agonists for diabetes and obesity treatment, where the this compound scaffold was incorporated into a larger pyrimidine-based structure. nih.gov Similarly, hybrid molecules combining the piperazine core with a benzoimidazole unit have also been synthesized. These examples underscore the utility of this compound as a foundational element in constructing diverse and biologically active chemical entities.

Biological Activities and Pharmacological Applications of 1 Pyridin 4 Ylmethyl Piperazine

Therapeutic Potentials Across Disease Areas

The inherent versatility of the 1-(pyridin-4-ylmethyl)piperazine structure has enabled its exploration in numerous therapeutic contexts. By modifying the core structure, researchers have developed derivatives with significant pharmacological activities, demonstrating the scaffold's importance as a privileged structure in medicinal chemistry. mdpi.com

The piperazine (B1678402) ring is a key component in many compounds with significant activity in the central nervous system (CNS). researchgate.net Derivatives are often designed to interact with monoamine neurochemical pathways, either through direct receptor binding or by affecting reuptake mechanisms. researchgate.net This has made them a focus of research for creating new treatments for a range of neurological and psychiatric conditions, including anxiety, depression, and psychosis. researchgate.netsilae.it

Research into pyrazole-containing piperazine derivatives has revealed significant anxiolytic-like and antidepressant-like activities. For instance, the compound 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (LQFM192) demonstrated anxiolytic effects in mouse models, an activity that was blocked by antagonists of the serotonergic system and the benzodiazepine site of the GABAA receptor. nih.gov Its antidepressant-like activity was also shown to be mediated through the serotonergic system. nih.gov Another derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008), also showed a distinct anxiolytic-like profile in various behavioral tests, with its mechanism likely involving the serotonergic pathway. nih.govresearchgate.net These findings underscore the potential of the piperazine core, in combination with other heterocyclic systems, to modulate key neurotransmitter systems implicated in mood and anxiety disorders.

The piperazine scaffold is an essential component in the structure of numerous anticancer agents, including notable drugs like imatinib and dasatinib. unimi.it Its presence can confer beneficial properties that enhance a compound's ability to inhibit tumor growth. chemimpex.com Researchers have synthesized and evaluated a multitude of novel piperazine derivatives, demonstrating their potential as antiproliferative agents against a wide array of human cancer cell lines. mdpi.comunimi.it

One area of investigation involves conjugating piperazine derivatives with other bioactive molecules. For example, a series of novel vindoline-piperazine conjugates were synthesized and tested for their in vitro antiproliferative activity across 60 human tumor cell lines. mdpi.com Several of these compounds showed significant growth inhibition at low micromolar concentrations. mdpi.comnih.gov Specifically, a conjugate containing [4-(trifluoromethyl)benzyl]piperazine was highly effective against the MDA-MB-468 breast cancer cell line, while another with 1-bis(4-fluorophenyl)methyl piperazine was most potent against the HOP-92 non-small cell lung cancer cell line. nih.gov Other studies on piperazine-linked quinolinequinones also showed significant growth inhibition against various cancer cell lines, including those of non-small-cell lung, colon, CNS, and breast cancer. nih.gov

| Compound/Derivative | Cancer Cell Line | Measurement | Value |

| Vindoline-piperazine conjugate 23 | Breast Cancer (MDA-MB-468) | GI₅₀ | 1.00 µM nih.gov |

| Vindoline-piperazine conjugate 25 | Non-Small Cell Lung Cancer (HOP-92) | GI₅₀ | 1.35 µM nih.gov |

| Methyl piperazine derivative A-11 | Human Colon Carcinoma (HCT-116) | IC₅₀ | 4.26 µM dntb.gov.ua |

| Methyl piperazine derivative A-11 | Adenocarcinomic Human Alveolar Basal Epithelial (A-549) | IC₅₀ | 5.71 µM dntb.gov.ua |

This table presents a selection of research findings on the anticancer activity of piperazine derivatives.

In an era of growing antibiotic resistance, piperazine derivatives have emerged as promising candidates for the development of new antibacterial and antifungal agents. scienmag.com The chemical versatility of the piperazine ring allows for the creation of a wide range of derivatives with potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. scienmag.comacgpubs.org

Studies have shown that incorporating the piperazine moiety into other heterocyclic systems, such as pyrimidines, can yield compounds with significant antimicrobial properties. nih.gov A study involving pyrimidine-incorporated piperazine derivatives demonstrated good antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella paratyphi-A. nih.gov The same study also found that certain derivatives possessed significant antifungal activity against species like Aspergillus niger and Candida albicans. nih.gov The mechanism of action for these compounds can vary, but may include the disruption of bacterial cell walls or interference with essential cellular processes like nucleic acid and protein synthesis. scienmag.com

| Derivative Class | Bacterial Strain | Inhibition Zone (mm) | Fungal Strain | Inhibition Zone (mm) |

| Pyrimidine-piperazine (4b) | S. aureus | 17 nih.gov | A. niger | - |

| Pyrimidine-piperazine (4d) | E. coli | 18 nih.gov | A. niger | 18 nih.gov |

| Pyrimidine-piperazine (5a) | B. subtilis | 19 nih.gov | C. albicans | - |

| Pyrimidine-piperazine (5e) | S. aureus | - | C. albicans | 17 nih.gov |

This table shows the antimicrobial and antifungal activity of selected pyrimidine-incorporated piperazine derivatives at a concentration of 40 μg/ml.

Piperazine and its derivatives have a long history as anthelmintic agents, primarily acting by paralyzing parasites to facilitate their expulsion from the host. wikipedia.orgdrugbank.com This activity is often mediated through agonist effects on GABA receptors in the parasite's neuromuscular junction. wikipedia.orgdrugbank.com More recently, research has expanded to investigate the efficacy of piperazine-containing compounds against protozoan parasites, including those responsible for leishmaniasis.

Several studies have identified piperazine derivatives with significant antileishmanial activity. For instance, certain 1-aryl-4-(naphthalimidoalkyl) piperazines were found to be active against both promastigote and intracellular amastigote forms of Leishmania major and Leishmania mexicana without being toxic to human cells. nih.gov The mechanism of action for one promising compound involved inducing the collapse of the mitochondrial electrochemical potential and increasing intracellular calcium levels in the parasites. nih.gov Other research has highlighted piperazine-linked phenyl derivatives and 1,3,4-thiadiazole-arylpiperazine compounds that display significant activity against L. infantum and L. major, respectively. nih.gov These findings position the piperazine scaffold as a valuable starting point for the development of new antiparasitic drugs. nih.govnih.gov

The piperazine heterocycle is a key structural feature in molecules designed to exhibit anti-inflammatory and analgesic (pain-relieving) effects. thieme-connect.de Derivatives have been developed that show considerable potential in preclinical models of inflammation and pain. nih.gov

One such derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008), has demonstrated both anti-inflammatory and anti-nociceptive properties. In a carrageenan-induced paw edema test in rats, a standard model for inflammation, LQFM-008 significantly reduced swelling. nih.gov In the formalin test, which assesses pain response, the compound reduced pain-related behaviors in both the initial neurogenic phase and the later inflammatory phase. nih.gov The mechanism for these effects appears to be mediated, at least in part, through the serotonergic pathway. nih.gov The broad investigation into piperazine derivatives for these properties highlights the ongoing search for new, more effective, and potentially safer alternatives to existing anti-inflammatory drugs and analgesics. thieme-connect.de

The pyridine (B92270) and piperazine moieties are found in various compounds investigated for the treatment of type 2 diabetes mellitus (T2DM). jchemrev.comnih.gov One major therapeutic strategy involves the inhibition of the enzyme dipeptidyl peptidase-4 (DPP-4). pensoft.net DPP-4 inhibitors work by preventing the breakdown of incretin hormones, which in turn stimulates insulin secretion in a glucose-dependent manner. jchemrev.com

Several novel piperazine and pyridine derivatives have been designed and synthesized as potential DPP-4 inhibitors. In one study, a series of piperazine sulphonamide derivatives were evaluated, with the most promising compound showing 27.32% inhibition of DPP-4 at a 10µmol L-1 concentration. pensoft.netsemanticscholar.org This compound also demonstrated the ability to lower blood glucose levels in animal models of diabetes. pensoft.netsemanticscholar.org Another avenue of research focuses on GPR119 agonists. GPR119 is a receptor that, when activated, stimulates the release of insulin and incretin hormones. Fused-pyrimidine derivatives containing a piperazine element have been identified as potent GPR119 agonists, improving glucose tolerance and promoting insulin secretion in preclinical models. nih.gov These studies indicate that the this compound framework is a promising scaffold for developing new oral antidiabetic agents.

Receptor and Enzyme Modulation by this compound Compounds

Derivatives of this compound have shown significant activity as modulators of several important protein targets, including neurotransmitter receptors, intracellular chaperone proteins, and metabolic enzymes. This versatility makes the scaffold a subject of interest in medicinal chemistry for the development of new therapeutic agents.

Compounds incorporating the this compound moiety have been developed as multi-target ligands designed to interact with key neurotransmitter receptors implicated in psychiatric disorders. nih.gov A study focused on creating multi-target ligands for schizophrenia treatment synthesized and evaluated a series of compounds with an indazole and piperazine scaffold for their affinity towards dopamine D₂, and serotonin (B10506) 5-HT₁ₐ and 5-HT₂ₐ receptors. nih.govsigmaaldrich.com

The binding affinities of these compounds were assessed through radioligand binding assays. nih.gov Functional assays for cAMP signaling in CHO-K1 cells expressing human dopamine D₂ receptors indicated that several of these compounds act as antagonists at this receptor. nih.gov For instance, at a concentration of 1 µM, compound 1 (as referenced in the study) produced a 48.5 ± 4.9% inhibition of the dopamine response, demonstrating its antagonistic properties. nih.gov The piperazine nucleus is a common feature in many compounds targeting these receptors. news-medical.netdntb.gov.ua

The interaction of piperazine derivatives with γ-aminobutyric acid (GABA) receptors has been noted in the scientific literature. However, research into the broader class of N-aryl piperazines suggests a potential for GABA receptor blocking, or antagonistic, activity. ijrrjournal.com While the outline specifies agonism, specific studies demonstrating that this compound derivatives act as direct agonists at GABA receptors are not prominent in the reviewed literature. The primary inhibitory neurotransmitter in the central nervous system, GABA, exerts its effects via ionotropic GABA-A receptors and metabotropic GABA-B receptors. nih.gov Modulation of these receptors is a key mechanism for many centrally-acting drugs. semanticscholar.org The existing literature points towards an antagonistic profile for some piperazine-containing compounds rather than an agonistic one. ijrrjournal.com

The Sigma-1 receptor (S1R) is an intracellular chaperone protein located at the endoplasmic reticulum (ER), which plays a role in cellular stress responses and ion channel regulation. nii.ac.jpmeduniwien.ac.at Derivatives containing the 4-(pyridin-4-yl)piperazin-1-yl core have been evaluated for their affinity towards S1R. nih.gov Research comparing piperazine and piperidine (B6355638) cores in a series of compounds revealed that the piperazine-containing derivatives generally showed a significantly lower affinity for S1R compared to their piperidine counterparts. nih.govacs.org For example, a compound with the 4-(pyridin-4-yl)piperazin-1-yl core displayed a Kᵢ value of 1531 nM at the S1R, whereas its piperidine analogue had a much higher affinity with a Kᵢ of 3.64 nM. nih.govacs.org This suggests that the nature of the six-membered heterocyclic ring is a critical determinant for S1R binding. S1R modulation is being investigated for its potential in treating various central nervous system disorders. researchgate.netnih.gov

The histamine H3 receptor (H3R) is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. nih.govnih.gov Antagonism of this receptor is being explored for the treatment of cognitive and sleep-wake disorders. nih.gov A series of compounds were synthesized and tested for dual activity at H3R and S1R, with several containing the this compound structural element. nih.gov

These studies found that replacing a piperidine ring with a piperazine ring did not significantly impact the high affinity for the H3R, while it drastically reduced affinity for the S1R. nih.govacs.org This finding highlights the potential for designing selective H3R antagonists based on the this compound scaffold.

The this compound scaffold and related structures are found in compounds designed to inhibit various protein kinases, which are crucial regulators of cellular processes. semanticscholar.orgnih.gov Dysregulation of kinase activity is implicated in numerous diseases, including cancer and hypertension. semanticscholar.org

A series of 4-aryl-5-aminomethyl-thiazole-2-amines were synthesized and evaluated for their inhibitory activity against Rho-associated kinase (ROCK), a target for cardiovascular diseases. nih.gov Several of these compounds, which feature a pyridine ring at the 4-position of the thiazole, demonstrated potent ROCK II inhibition. The most potent compound in the series, which included a 4-pyridyl group, exhibited an IC₅₀ value of 20 nM against ROCK II. nih.gov While not direct derivatives of this compound, these compounds share the key pyridinyl and amine-containing heterocyclic motifs, highlighting the importance of these features for kinase binding.

Derivatives of this compound have been identified as inhibitors of sterol demethylase enzymes in the protozoan parasite Leishmania, the causative agent of leishmaniasis. Specifically, these compounds target CYP51 (sterol 14α-demethylase) and CYP5122A1 (sterol C4-methyl oxidase), two key enzymes in the parasite's essential sterol biosynthesis pathway. ijrrjournal.com Inhibition of these enzymes disrupts the integrity of the parasite's cell membrane, leading to its death.

A study investigating N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides found that these compounds could inhibit both enzymes. Analogs of the screening hit N-(3,5-dimethylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide were generally potent inhibitors of Leishmania CYP51 but were less active against CYP5122A1. Another series based on N-(4-(benzyloxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide showed stronger inhibition of both CYP5122A1 and the proliferation of L. donovani promastigotes, although they remained more selective for CYP51. These findings identify the 4-(pyridin-4-ylalkyl)piperazine core as a promising scaffold for the development of novel antileishmanial agents.

Detailed Scientific Article on this compound Cannot Be Generated

A comprehensive search of available scientific literature indicates that while the compound this compound is recognized as a chemical intermediate, there is a lack of specific published research data corresponding to the detailed outline requested. The provided search results identify this compound as a versatile building block used in the synthesis of more complex molecules for pharmaceutical research, particularly in the fields of neuropharmacology and anti-cancer therapies chemimpex.com. It is also noted for its use as a ligand in research, such as in receptor binding assays, to help understand drug-receptor interactions chemimpex.com.

However, specific and detailed findings required to populate the requested sections are not available for this compound itself. The existing body of research focuses on the biological activities and pharmacological applications of various complex derivatives of piperazine, rather than this specific parent compound.

Therefore, it is not possible to generate a scientifically accurate and detailed article that strictly adheres to the provided outline without resorting to irrelevant information from related but distinct chemical entities, which would violate the core instructions of the request. The specific data for the following sections concerning this compound is not present in the search results:

Preclinical Evaluation and Screening Paradigms

In Vivo Efficacy Studies in Animal Models

An article that meets the user's requirements for detail, data tables, and specific research findings cannot be constructed at this time based on the available information.

Mechanistic Elucidation of 1 Pyridin 4 Ylmethyl Piperazine Biological Action

Identification and Validation of Molecular Targets

The biological effects of 1-(Pyridin-4-ylmethyl)piperazine derivatives are initiated by their interaction with specific molecular targets. Research has identified and validated several key proteins and transporters that bind to these compounds.

Derivatives of this compound have been investigated for their activity at various receptors. For instance, a derivative, CYH33, was identified as a potent and selective inhibitor of PI3Kα (Phosphoinositide 3-kinase alpha) with an IC50 of 5.9 nM. nih.gov In the realm of schistosomiasis research, a class of compounds featuring a 6-(piperazin-1-yl)-1,3,5-triazine core, derived from the piperazine (B1678402) scaffold, has been found to target the Schistosoma mansoni HMT mixed lineage leukemia-1 (SmMLL-1), an essential enzyme for the parasite's survival. wellcomeopenresearch.org

Furthermore, the versatility of the piperazine scaffold has led to the development of derivatives targeting a wide array of receptors. These include:

Monoamine Oxidase (MAO): Certain 1-(2-pyrimidin-2-yl)piperazine derivatives have shown selective inhibitory activity against MAO-A. nih.gov

Equilibrative Nucleoside Transporters (ENTs): Analogues of FPMINT, which contains a 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl) moiety, have been identified as inhibitors of human ENT1 and ENT2. frontiersin.orgpolyu.edu.hk

Adenosine (B11128) Receptors: Piperazine-containing thiazolo[5,4-d]pyrimidine (B3050601) derivatives have been developed as potent and selective inverse agonists for the adenosine A2A receptor. mdpi.com

The validation of these targets often involves a combination of techniques, including binding assays, enzymatic assays, and functional genomics approaches like RNA interference (RNAi) and CRISPR/Cas9, to confirm that the interaction with the target is responsible for the observed biological effect. wellcomeopenresearch.orgnuvisan.com

Mapping of Cellular Pathways Modulated by this compound and its Derivatives

Once a derivative of this compound binds to its molecular target, it can trigger a cascade of downstream events, thereby modulating entire cellular pathways.

A notable example is the inhibition of the PI3K/AKT/mTOR pathway by the PI3Kα inhibitor CYH33. This compound was shown to effectively inhibit the phosphorylation of AKT in human cancer cells, a key step in this critical signaling pathway that is often dysregulated in cancer. nih.gov

In a different context, some piperazine derivatives have been shown to act as permeation enhancers, modulating epithelial cell structures. nih.govresearchgate.net Their mechanism involves an increase in myosin-mediated force generation within the cells. nih.govresearchgate.net This leads to the disruption of cytoskeletally-attached cadherin junctions, which in turn enhances the permeability of the epithelial monolayer. nih.govresearchgate.net

For derivatives with anti-cancer properties, the induced cellular response can be the activation of apoptotic pathways. For example, piperine, which contains a piperidine (B6355638) ring (structurally related to piperazine), has been shown to inhibit TGF-β signaling pathways and disrupt the epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis. researchgate.net

Comprehensive Structure-Activity Relationship (SAR) Analysis for Pharmacological Effects

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of the this compound scaffold. These studies systematically alter the chemical structure of the lead compound to determine which functional groups are responsible for its biological activity.

SAR studies have revealed several key insights:

Narcotic Agonist/Antagonist Activity: In a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, the stereochemistry was found to be critical. The S-(+) enantiomers generally exhibited stronger analgesic activity, while the R-(-) enantiomers showed narcotic antagonist activity. nih.gov

ENT Inhibition: For FPMINT analogues targeting equilibrative nucleoside transporters, the presence of a halogen on the fluorophenyl moiety attached to the piperazine ring was found to be essential for inhibitory effects on both ENT1 and ENT2. frontiersin.orgpolyu.edu.hk Furthermore, replacing a naphthalene (B1677914) moiety with a benzene (B151609) ring could abolish activity, but this could be restored by specific substitutions on the benzene ring. frontiersin.orgpolyu.edu.hk

Diuretic Potential: In a series of 1,3,4-oxadiazole (B1194373) derivatives containing pyridine (B92270) and piperazine moieties, the nature of the substituent on the piperazine ring significantly influenced diuretic activity. researchgate.net

Anti-schistosomal Activity: For 6-(piperazin-1-yl)-1,3,5-triazine derivatives, a key feature for potent anti-schistosomal activity was the substitution of the triazine ring with both an aliphatic or heterocyclic ring and a para-substituted aromatic ring. wellcomeopenresearch.org

Table 1: Summary of Structure-Activity Relationship (SAR) Findings for this compound Derivatives

| Derivative Class | Key Structural Features | Impact on Biological Activity |

|---|---|---|

| 1-Substituted 4-(1,2-diphenylethyl)piperazines | Stereochemistry at the 1-phenylethyl group | S-(+) enantiomers show potent analgesic (agonist) activity, while R-(-) enantiomers exhibit narcotic antagonist properties. nih.gov |

| FPMINT Analogues | Halogen on the fluorophenyl group; Naphthalene vs. Benzene moiety | Halogen is essential for ENT1/ENT2 inhibition. Replacement of naphthalene with benzene abolishes activity, which can be restored with specific substitutions. frontiersin.orgpolyu.edu.hk |

| 1,3,4-Oxadiazole Derivatives | Substituents on the piperazine ring | Modulates diuretic potential. researchgate.net |

| 6-(Piperazin-1-yl)-1,3,5-triazines | Substitutions on the triazine ring | An aliphatic/heterocyclic ring and a para-substituted aromatic ring are associated with potent anti-schistosomal activity. wellcomeopenresearch.org |

| N-Pyridyl-4-methyl-benzothiazine-carboxamides | Spatial arrangement of benzothiazine and pyridine fragments | The relative orientation of the two ring systems directly influences analgesic and anti-inflammatory activity. mdpi.com |

Investigation of Ligand-Receptor Recognition and Interaction Interfaces

Understanding how these molecules bind to their receptors at an atomic level is key to rational drug design. This is often investigated using computational methods like molecular docking, complemented by experimental data.

For the PI3Kα inhibitor CYH33, molecular docking simulations were used to visualize its binding mode within the receptor's active site, helping to explain its potent inhibitory activity. nih.gov Similarly, for the anti-schistosomal compounds targeting SmMLL-1, homology modeling was used to generate a 3D structure of the target's catalytic domain. wellcomeopenresearch.org This allowed for virtual screening and the prediction of how the 6-(piperazin-1-yl)-1,3,5-triazine scaffold fits into the substrate-binding pocket of the enzyme. wellcomeopenresearch.org

X-ray crystallography has also provided detailed insights. For a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, X-ray analysis revealed that the relative spatial arrangement of the benzothiazine and pyridine rings in the crystal structure correlated with their analgesic and anti-inflammatory activities. mdpi.com

Assessment of Selectivity and Specificity Profiles

A crucial aspect of drug development is ensuring that a compound interacts selectively with its intended target, minimizing off-target effects. The this compound scaffold has been successfully modified to achieve high selectivity for various targets.

PI3K Isoforms: The derivative CYH33 was found to be a highly selective inhibitor of the PI3Kα isoform, with 101-fold selectivity over PI3Kβ, 13-fold over PI3Kδ, and 38-fold over PI3Kγ. nih.gov

Monoamine Oxidase: Certain 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives exhibited selective inhibition of MAO-A over MAO-B. nih.gov

Equilibrative Nucleoside Transporters: While many ENT inhibitors are selective for ENT1, analogues of FPMINT were developed that are more selective for ENT2 over ENT1. For example, compound 3c was approximately 4-fold more selective for ENT2 (IC50 = 0.57 µM) than for ENT1 (IC50 = 2.38 µM). polyu.edu.hk

Kappa-Opioid Receptors: Within a series of methylated analogues of GR-89,696, a piperazine-carboxylate derivative, high affinity and selectivity for the kappa-opioid receptor were achieved, with one compound showing a Ki of 0.31 nM. sigmaaldrich.com

Adenosine Receptors: New thiazolo[5,4-d]pyrimidine derivatives containing piperazine have been synthesized as potent and selective antagonists/inverse agonists of the A2A adenosine receptor. mdpi.com

This demonstrates the "tunability" of the this compound scaffold, which allows for the fine-tuning of its interaction profile with biological systems to achieve desired therapeutic effects with high specificity.

Computational and Theoretical Studies on 1 Pyridin 4 Ylmethyl Piperazine

Quantum Chemical Investigations and Electronic Structure Analysis

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the fundamental properties of 1-(Pyridin-4-ylmethyl)piperazine.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. rush.edu For this compound, DFT calculations have been utilized to analyze its molecular geometry, electronic properties, and vibrational spectra. nih.gov

A study involving DFT calculations provided insights into the molecule's stability, which arises from hyper-conjugative interactions and charge delocalization. nih.gov The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the charge transfer within the molecule. nih.gov Furthermore, the molecular electrostatic potential map, derived from these calculations, is crucial for assessing the reactivity of the molecule towards protons, electrophiles, and nucleophiles. nih.gov

These computational approaches have also been used to predict the first hyperpolarizability of this compound, which was found to be significantly higher than that of urea, a standard reference material in nonlinear optics. nih.gov This suggests potential applications for the compound in this field.

Spectroscopic Property Predictions (e.g., FT-IR, FT-Raman)

Computational methods are frequently used to predict and interpret spectroscopic data. For this compound, both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy have been employed to analyze its vibrational properties. nih.gov

A comprehensive vibrational analysis was conducted using FT-IR and FT-Raman spectroscopy for 1-(pyrid-4-yl)piperazine (PyPi). nih.gov The complete vibrational assignments of wavenumbers were made based on the potential energy distribution (PED). nih.gov These experimental findings are often supported by DFT calculations, which can accurately predict the vibrational frequencies and normal modes of the molecule. nih.gov

The following table summarizes some of the key vibrational modes and their assignments for related piperazine (B1678402) compounds, which can be used as a reference for understanding the spectra of this compound.

| Vibrational Mode | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) |

| N-H/O-H stretching | ~3339 | ~3319 |

| C-H stretching | 2973-2547 | 2971-2519 |

| C=O stretching | ~1621 | ~1617 |

| C-C ring stretching | 1652-1579 | 1608-1581 |

| C-N stretching | ~1274 | ~1264 |

This table is illustrative and based on data for related compounds. Specific values for this compound may vary. globalresearchonline.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of this compound, particularly in biological contexts.

Molecular Docking for Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is widely used in drug discovery to predict the binding affinity and mode of action of a ligand with a protein target. nih.gov

For derivatives of piperazine, molecular docking studies have been crucial in identifying their potential as inhibitors of enzymes like thymidine (B127349) phosphorylase. nih.gov These studies reveal that piperazine analogs can form strong hydrogen bonding networks with the active site residues of the enzyme. nih.gov While specific docking studies for this compound with various targets are part of ongoing research, the versatile structure of the molecule, featuring a piperazine core and a pyridine (B92270) ring, makes it a promising candidate for interacting with a range of biological targets. chemimpex.com

Conformational Analysis in Solution and Receptor Environments

The biological activity of a molecule is often dictated by its three-dimensional conformation. Conformational analysis of this compound in different environments, such as in solution and within a receptor's binding site, is essential for understanding its function. nih.gov

Computational studies have explored the molecular conformation of similar piperazine-containing compounds. nih.govnih.gov These analyses, often coupled with experimental data from X-ray crystallography, help to determine the most stable conformations and how the molecule might adapt its shape to fit into a binding pocket. nih.gov The flexibility of the piperazine ring and the rotational freedom of the bond connecting it to the pyridinylmethyl group allow for a range of conformations, which can be critical for its biological activity.

Protonation State Determination and its Impact on Biological Interactions

The piperazine moiety in this compound has two nitrogen atoms that can be protonated depending on the pH of the environment. The protonation state of the molecule significantly influences its charge, and consequently, its ability to interact with biological targets through electrostatic interactions and hydrogen bonding. nih.gov

Studies on the acid-base properties of 1-(pyrid-4-yl)piperazine have shown that it can exist in a single protonated form when supported on a weak acid cation-exchanger. nih.gov This suggests that under physiological conditions, the molecule is likely to be protonated. Determining the precise pKa values and the dominant protonation state at a given pH is crucial for accurately modeling its interactions in biological systems and for understanding its mechanism of action. nih.gov

In Silico Drug Discovery and Lead Optimization

In the realm of modern medicinal chemistry, in silico methodologies are indispensable tools for accelerating the discovery and development of new therapeutic agents. These computational approaches are extensively used to predict the properties of molecules before their actual synthesis, thereby saving significant time and resources by focusing on the most promising candidates. windows.netnih.gov For compounds centered around the this compound scaffold, in silico studies play a crucial role in virtual screening, hit-to-lead progression, and lead optimization. chemimpex.comnih.gov

The process often begins with the virtual screening of large compound libraries against a specific biological target. nih.gov For instance, derivatives of this compound have been identified through screening against enzymes like CYP51 and CYP5122A1 from Leishmania, which are involved in the parasite's sterol biosynthesis. nih.gov Such screenings help in identifying initial "hits."

Once a hit is identified, lead optimization commences. This phase involves the iterative design of analogs to improve potency, selectivity, and pharmacokinetic properties. nih.gov Computational tools are used to predict a wide array of properties, including absorption, distribution, metabolism, and excretion (ADME). mdpi.com For a series of piperazine derivatives, in silico ADME predictions using platforms like SwissADME can evaluate parameters such as aqueous solubility (Log S), cell permeability, and drug-likeness based on established rules like Lipinski's rule of five. mdpi.comscispace.com These predictions help guide the synthetic chemistry efforts toward molecules with a higher probability of success in later-stage development. windows.net

A key aspect of lead optimization is understanding the structure-activity relationship (SAR), which is often explored computationally. For example, in a study on piperazine pyridazinone-based glucan synthase inhibitors, optimization efforts focused on improving pharmacokinetic profiles, leading to the discovery of compounds with potent in vitro activity against clinically relevant fungal strains. nih.gov Similarly, studies on piperazine derivatives as mTORC1 inhibitors used in silico tools to predict pharmacokinetic profiles, which, along with activity predictions, helped select new, promising candidate compounds. mdpi.com

The following table summarizes the types of in silico predictions used in the drug discovery process for piperazine-containing compounds.

| Prediction Type | Parameters Evaluated | Purpose in Drug Discovery | Relevant Software/Platforms |

| Physicochemical Properties | Molecular Weight, LogP, Molar Refractivity (MR) | Assessing drug-likeness and potential for good absorption and distribution. | ChemOffice, Chemsketch, Gaussian 09 |

| Pharmacokinetics (ADME) | Aqueous Solubility (Log S), Cell Permeability, Bioavailability Score | Predicting how the drug will be processed by the body. mdpi.com | SwissADME, ADMETlab 2.0 |

| Biological Activity | Kinase Inhibition, GPCR Ligand Activity, Enzyme Inhibition | Predicting the therapeutic potential and mechanism of action of a compound. nih.gov | Molinspiration, MolPredictX |

| Structural Properties | Topological Polar Surface Area (PSA), Refractive Index (n) | Guiding modifications to improve cell permeability and target interaction. | Gaussian 09, ChemOffice |

These computational strategies reduce the reliance on costly and time-consuming late-stage experimental failures by providing early-stage insights into a compound's potential efficacy and safety. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org These models are crucial in drug design, as they can predict the activity of newly designed molecules before synthesis and provide insights into the molecular features that are important for therapeutic action. nih.govnih.gov

A QSAR model is typically represented by a mathematical equation: Activity = f (Physicochemical or Structural Properties) + error wikipedia.org

For piperazine-containing compounds, including derivatives of this compound, QSAR studies have been instrumental in guiding the design of more potent inhibitors for various targets. The process involves calculating a range of molecular descriptors for a set of compounds with known activities. These descriptors quantify various aspects of the molecule, such as its electronic, steric, and lipophilic properties. nih.gov Statistical methods, like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a model that correlates a selection of these descriptors with the observed biological activity. mdpi.comnih.gov

For example, a QSAR study on a series of piperazine derivatives as mTORC1 inhibitors identified several key descriptors that significantly correlated with their inhibitory activity. mdpi.com The resulting models, developed using MLR and non-linear regression methods, showed good predictive power. mdpi.com The validation of these models is critical and is often performed using cross-validation techniques (like leave-one-out) and by predicting the activity of an external set of compounds. nih.govnih.gov

The table below presents key molecular descriptors identified in QSAR studies of piperazine derivatives and their general influence on biological activity.

| Descriptor Type | Specific Descriptor Example | Influence on Biological Activity | Associated Target/Activity |

| Electronic | Lowest Unoccupied Molecular Orbital Energy (ELUMO) | Correlates with the molecule's ability to accept electrons, influencing binding affinity. | mTORC1 Inhibition mdpi.com |

| Electronic | Electrophilicity Index (ω) | Measures the electrophilic nature of a molecule, which can be crucial for covalent or non-covalent interactions. | mTORC1 Inhibition mdpi.com |

| Topological | Topological Polar Surface Area (PSA) | Affects membrane permeability and transport characteristics. mdpi.com | mTORC1 Inhibition mdpi.com |

| Physicochemical | Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability, impacting how it fits into a binding site. mdpi.com | mTORC1 Inhibition mdpi.com |

| Physicochemical | Aqueous Solubility (Log S) | Influences the bioavailability of the compound. | mTORC1 Inhibition mdpi.com |

| Structural | Dipole Moment (Dipole-mag) | Influences non-bonding interactions with the biological target. | 5-HT Reuptake Inhibition nih.gov |

Applications Beyond Medicinal Chemistry for 1 Pyridin 4 Ylmethyl Piperazine

Coordination Chemistry and Metal Complex Formation

The nitrogen atoms in both the pyridine (B92270) ring and the piperazine (B1678402) group of 1-(pyridin-4-ylmethyl)piperazine and its derivatives serve as excellent donor sites for metal ions, making them valuable ligands in coordination chemistry. This has led to the design and synthesis of a variety of coordination polymers with interesting structural topologies and potential applications.

A significant body of research has focused on the use of a related compound, 1,4-bis(pyridin-4-ylmethyl)piperazine (bpmp), as a flexible and versatile ligand for constructing coordination polymers. The ability of the piperazine ring to adopt different conformations, such as chair and boat forms, combined with the coordinating ability of the terminal pyridine groups, allows for the formation of diverse and complex network structures.

Researchers have successfully synthesized coordination polymers of bpmp with a range of divalent metal ions, including copper(II), cobalt(II), nickel(II), and cadmium(II). nih.govnih.govnih.goviucr.org These studies have demonstrated that the final topology of the coordination polymer is influenced by several factors, including the metal ion's coordination geometry, the counter-anions present, and the solvent system used during crystallization. For instance, the reaction of bpmp with copper(II) and a carboxylate co-ligand has resulted in a tri-periodic coordination polymer with a twofold interpenetrating cds topology. nih.govnih.gov In another example, a fivefold interpenetrated tri-periodic diamondoid network was formed with nickel(II) cations. iucr.org The structural features of these materials can be rationally designed based on the flexible nature of the bpmp ligand and the coordination preferences of the metal ions. researchgate.net

The use of bpmp has led to the generation of coordination polymers with remarkable and intriguing network topologies. nih.govnih.goviucr.org For example, a copper(II) coordination polymer with bpmp and a dicarboxylate co-ligand formed diperiodic slab motifs that were further expanded into a three-dimensional crystal structure through weaker interactions. nih.goviucr.orgresearchgate.net Similarly, cobalt(II) complexes with bpmp and other carboxylate ligands have produced highly entangled, self-penetrated tri-periodic networks. nih.gov These intricate structures highlight the utility of pyridin-4-ylmethyl-piperazine based ligands in designing complex supramolecular architectures.

| Metal Ion | Ligand | Co-ligand | Resulting Topology | Reference |

|---|---|---|---|---|

| Copper(II) | 1,4-bis(pyridin-4-ylmethyl)piperazine (bpmp) | 4-(carboxylatoethyl)benzoato | Twofold interpenetrating 6^5 8 cds topology | nih.govnih.gov |

| Nickel(II) | 1,4-bis(pyridin-4-ylmethyl)piperazine (bpmp) | 4-(carboxyethyl)benzoate | Fivefold interpenetrated tri-periodic diamondoid (dia) network | iucr.org |

| Copper(II) | 1,4-bis(pyridin-4-ylmethyl)piperazine (bpmp) | 4-(carboxylethyl)benzoate | Diperiodic slab coordination polymer | nih.goviucr.orgresearchgate.net |

| Cobalt(II) | 1,4-bis(pyridin-4-ylmethyl)piperazine (bpmp) | oxy(bis)benzoate | Highly self-entangled tri-periodic network | nih.gov |

The development of metal complexes with pyridyl-piperazine ligands opens up possibilities for their use in catalysis. While specific studies on the catalytic activity of metal-1-(pyridin-4-ylmethyl)piperazine complexes are not extensively reported, the broader class of pyridine-containing metal complexes has shown significant catalytic potential in various organic transformations. tcu.edunih.gov The ability of the pyridine ring to be electronically modified can provide a handle to regulate the catalytic activity of the corresponding metal complexes. tcu.edu

Coordination polymers, such as those formed with bpmp, are being explored as heterogeneous catalysts. acs.orgnih.govnih.gov The porous nature and high surface area of some of these materials can provide active sites for catalytic reactions. For instance, coordination polymers with uncoordinated Lewis basic sites have been shown to be effective heterogeneous catalysts for Knoevenagel condensation reactions. acs.orgnih.gov Given that metal-bpmp complexes can be designed to have specific structural features, there is potential to develop them into recyclable catalysts for various chemical processes. The ability of piperazine-based ligands to form stable complexes with metal ions is a key factor that could expand their utility in catalysis. chemimpex.comrsc.org

Materials Science Innovations

The unique chemical structure of this compound also lends itself to applications in materials science, particularly in the development of new polymers and functional nanomaterials. chemimpex.com

This compound and its derivatives can be employed as monomers or additives in the synthesis of advanced polymers and coatings. The presence of the pyridine and piperazine moieties can enhance the properties of materials, such as thermal stability, adhesion, and chemical resistance. chemimpex.com For example, piperazine derivatives are used as building blocks in the production of various polymers. researchgate.net The ability of the pyridine nitrogen to participate in hydrogen bonding and other non-covalent interactions can also be exploited to create self-healing polymers and other smart materials. While specific examples of polymers derived directly from this compound are not widely documented, the foundational chemistry suggests a promising area for future research.

The functionalization of nanomaterials is a critical step in tailoring their properties for specific applications. numberanalytics.commdpi.com Piperazine derivatives have been successfully used to functionalize the surface of nanomaterials, such as mesoporous silica (B1680970) nanorods. nih.govresearchgate.net This surface modification can improve the dispersibility of the nanomaterials in various media and provide sites for further chemical modification.

The pyridine group in this compound can act as an anchor to attach the molecule to the surface of metal or metal oxide nanoparticles. This functionalization can prevent agglomeration and enhance the biocompatibility of the nanomaterials for biomedical applications. nih.gov For example, piperazine-functionalized nanoparticles have been investigated as nanocarriers for drug delivery. nih.gov The incorporation of this compound into nanomaterials could lead to the development of novel systems with tailored optical, electronic, or catalytic properties.

Agricultural Chemistry Research

There is emerging interest in the application of pyridin-4-ylmethyl-piperazine derivatives in agricultural chemistry. chemimpex.com Research in this area is exploring the potential of these compounds as active ingredients in pesticides and herbicides.

The rationale for this application lies in the known biological activities of both pyridine and piperazine scaffolds. Pyridine derivatives are found in several commercial pesticides, including herbicides, insecticides, and fungicides. nih.gov Similarly, piperazine-containing compounds have been investigated for their herbicidal and insecticidal properties. researchgate.net

Recent studies have shown that novel trifluoromethylpyridine piperazine derivatives can act as potential plant activators, inducing a plant's natural defense mechanisms against pathogens. nih.gov Other research has focused on the synthesis and evaluation of pyrazolylpyrimidine derivatives, which share structural similarities with pyridin-4-yl-piperazine compounds, for their herbicidal activities. nih.gov These studies indicate that modifications to the chemical structure can significantly impact the biological activity, suggesting that derivatives of this compound could be designed to target specific pests or weeds. While this is a developing area of research, the initial findings suggest a promising future for this class of compounds in agriculture. chemimpex.comfishersci.ie

| Compound Name |

|---|

| This compound |

| 1,4-bis(pyridin-4-ylmethyl)piperazine (bpmp) |

| Copper(II) |

| Cobalt(II) |

| Nickel(II) |

| Cadmium(II) |

| 4-(carboxylatoethyl)benzoato |

| oxy(bis)benzoate |

Formulation of Agrochemicals

The piperazine moiety is a well-established scaffold in the design of bioactive compounds, including those intended for agricultural use. In the formulation of agrochemicals, this compound can serve as a key intermediate for creating more complex active ingredients. Its role is typically as a foundational structure that can be chemically modified to optimize properties such as solubility, stability, and target-specific activity.

The formulation process for a finished agrochemical product, such as a pesticide or herbicide, involves combining the active ingredient with various inert components. These can include solvents, surfactants, and stabilizers that ensure the product is effective and easy to apply. The chemical properties imparted by the this compound precursor, such as its polarity and potential for salt formation, can influence the choice of these formulation agents. While specific formulation recipes containing this exact compound are proprietary, the general principles of agrochemical formulation would apply to active ingredients derived from it. The goal is to create a stable, effective, and user-friendly product, whether as a liquid concentrate, a wettable powder, or granules.

Development of Pesticides and Herbicides

The development of novel pesticides and herbicides is driven by the need for compounds with high efficacy against target pests and weeds, coupled with low toxicity to non-target organisms and the environment. The piperazine heterocycle is a recurring structural motif in patented agrochemicals. Patents reveal that piperazine derivatives are explored for a wide range of applications, including as insecticides, acaricides, nematicides, fungicides, and herbicides googleapis.comgoogle.com.

The this compound structure is of interest because it combines the piperazine ring with a pyridine group. The pyridine ring is a common feature in many successful pesticides, while the piperazine ring can be modified at its second nitrogen atom to introduce diverse functional groups, allowing for the fine-tuning of biological activity. This versatility enables chemists to create large libraries of related compounds for screening against various agricultural pests. For instance, different substituents can be added to the piperazine ring to influence the molecule's ability to interact with specific biological targets in insects or weeds googleapis.com. Patents for pyrazine (B50134) compounds intended for controlling invertebrate pests demonstrate the broad utility of such nitrogen-containing heterocyclic structures in agrochemical research googleapis.com. Although public research may not detail a specific commercial herbicide or pesticide derived directly from this compound, its potential as a precursor for such molecules is well-grounded in the established use of both piperazine and pyridine scaffolds in agrochemical discovery google.comgoogle.com.

Analytical Chemistry Methodologies

The accurate identification and quantification of chemical compounds are essential for quality control, process monitoring, and research. For this compound, standard analytical techniques like chromatography and spectroscopy are employed.

Applications in Chromatographic Separations

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of this compound. Given the compound's polarity, reverse-phase HPLC is a suitable method for its separation. In this technique, a nonpolar stationary phase is used with a polar mobile phase.

A typical HPLC method would involve a C18 column, which is a common choice for reverse-phase chromatography. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acid modifier such as trifluoroacetic acid (TFA) or formic acid to ensure good peak shape by protonating the amine groups nih.gov. Gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of the compound from the column nih.govmdpi.com. Detection is commonly achieved using a UV detector, as the pyridine ring in the molecule absorbs UV light. For analyzing trace amounts of piperazine-containing compounds that lack a sufficient chromophore, a derivatization step using an agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed to create a derivative that is highly active in the UV-visible spectrum jocpr.com.

Table 1: Illustrative HPLC Method for this compound Analysis

| Parameter | Condition |

| Instrument | Agilent Technologies 1260/1290 Infinity II or similar nih.gov |

| Column | Gemini C18 (5 µm, 250 x 4.6 mm) or similar reverse-phase column nih.gov |

| Mobile Phase | A: 0.1% TFA in Water; B: Acetonitrile nih.gov |

| Gradient | 5% B to 95% B over 8 minutes nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Column Temp. | 35°C jocpr.com |

| Detection | UV at 254 nm |

| Injection Vol. | 10 µL jocpr.com |

This table presents a hypothetical but representative set of conditions based on methods used for structurally similar compounds. nih.govjocpr.com

Utility in Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound. The primary techniques used are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation analysis. Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecule [M+H]⁺ in the positive ion mode nih.gov. For this compound (C₁₀H₁₅N₃, molecular weight 177.25 g/mol ), the [M+H]⁺ ion would have an m/z (mass-to-charge ratio) of approximately 178.13 scbt.com.

Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns. For benzylpiperazines, which are structurally analogous, a major fragmentation pathway involves the cleavage of the benzylic C-N bond, leading to the formation of a prominent ion at m/z 91 (the tropylium (B1234903) ion) xml-journal.net. For this compound, a similar cleavage would be expected to produce a pyridinylmethyl cation at m/z 92, along with fragments resulting from the cleavage of the piperazine ring itself xml-journal.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the pyridine ring, the methylene (B1212753) bridge (-CH₂-), and the piperazine ring. The pyridine protons would appear in the aromatic region (typically δ 7.0-8.5 ppm), with characteristic splitting patterns. The singlet for the methylene bridge protons would likely appear around δ 3.5 ppm. The protons on the piperazine ring would appear as multiplets in the upfield region, typically between δ 2.4 and 3.0 ppm nih.gov.

¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom. The carbons of the pyridine ring would be found in the δ 120-150 ppm range. The methylene bridge carbon would appear around δ 60 ppm, and the piperazine ring carbons would be observed at approximately δ 45-55 ppm muni.cz.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Observation Type | Predicted Value / Characteristic Fragment |

| ESI-MS | Parent Ion [M+H]⁺ | m/z ≈ 178.13 |

| MS/MS | Major Fragments | m/z ≈ 92 (C₆H₆N⁺), Piperazine ring fragments |

| ¹H NMR | Pyridine Protons | δ ≈ 8.5 ppm (doublet), δ ≈ 7.3 ppm (doublet) |

| ¹H NMR | Methylene Protons | δ ≈ 3.5 ppm (singlet) |

| ¹H NMR | Piperazine Protons | δ ≈ 2.4-3.0 ppm (multiplets) |

| ¹³C NMR | Pyridine Carbons | δ ≈ 124 ppm, δ ≈ 150 ppm, δ ≈ 158 ppm |

| ¹³C NMR | Methylene Carbon | δ ≈ 62 ppm |

| ¹³C NMR | Piperazine Carbons | δ ≈ 45 ppm, δ ≈ 54 ppm |

This table is populated with predicted values based on data from structurally related compounds and general spectroscopic principles. nih.govxml-journal.netmuni.cz

Future Directions and Translational Outlook for 1 Pyridin 4 Ylmethyl Piperazine Research

Strategic Development of Next-Generation 1-(Pyridin-4-ylmethyl)piperazine-Based Therapeutics

The development of next-generation therapeutics derived from this compound will focus on optimizing its core structure to enhance efficacy, selectivity, and pharmacokinetic properties. Medicinal chemists are likely to explore a range of strategies, including:

Scaffold Hopping and Bioisosteric Replacement: Systematically replacing parts of the molecule with structurally related groups to improve properties like metabolic stability and target binding.

Fragment-Based Drug Discovery (FBDD): Utilizing small molecular fragments that bind to the target protein to build novel and potent inhibitors.

Structure-Activity Relationship (SAR) Studies: A continued exploration of how modifications to the pyridine (B92270) and piperazine (B1678402) rings, as well as the linker, affect biological activity. nih.gov This will be crucial for fine-tuning the compound for specific targets.

These efforts will be guided by the overarching goal of creating drug candidates with improved therapeutic indices and reduced off-target effects.

Exploration of Novel Biological Targets and Underexplored Disease Modalities

While this compound has been investigated in the context of neuropharmacology and oncology, its potential extends to a wider range of biological targets and diseases. chemimpex.com Future research will likely probe its utility in:

Neurodegenerative Diseases: Given the prevalence of the piperazine scaffold in compounds targeting central nervous system disorders, derivatives of this compound could be explored for conditions like Alzheimer's and Parkinson's disease. nih.govnih.gov

Infectious Diseases: The piperazine nucleus is a component of several antiparasitic and antimicrobial agents. wikipedia.org Novel derivatives could be synthesized and screened for activity against a panel of pathogens.

Inflammatory Disorders: The anti-inflammatory potential of pyridine derivatives suggests that this compound-based compounds could be developed as modulators of inflammatory pathways. nih.gov

The exploration of these new avenues will be driven by high-throughput screening campaigns and a deeper understanding of the compound's polypharmacology.

Advancement of Sustainable and Green Synthetic Methodologies

The chemical synthesis of this compound and its derivatives will increasingly adopt principles of green chemistry to minimize environmental impact. rasayanjournal.co.inijarsct.co.in Key areas of advancement include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov

Solvent-Free Reactions: Conducting reactions in the absence of traditional organic solvents can reduce waste and environmental pollution. rasayanjournal.co.in

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. ijarsct.co.in

These sustainable approaches not only benefit the environment but can also lead to more efficient and cost-effective manufacturing processes.

| Green Chemistry Approach | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Faster reaction times, higher yields, and purer products. nih.gov |

| Solvent-Free Reactions | Reduced waste, simplified workup, and lower environmental impact. rasayanjournal.co.in |

| Biocatalysis | High selectivity, mild reaction conditions, and use of renewable resources. ijarsct.co.in |

| Multicomponent Reactions | Increased efficiency, atom economy, and reduced reaction steps. rasayanjournal.co.in |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design of novel this compound-based therapeutics. These computational tools can be employed to:

Predict Biological Activity: In silico models can screen virtual libraries of derivatives to identify compounds with the highest probability of being active against a specific target. mdpi.comnih.gov

Optimize Pharmacokinetic Properties: AI algorithms can predict the absorption, distribution, metabolism, and excretion (ADME) properties of virtual compounds, allowing for the early identification of candidates with favorable drug-like characteristics. unipa.it

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties, potentially leading to the discovery of novel and highly effective drug candidates.